molecular formula C10H4ClF6NO2 B2743372 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione CAS No. 207994-03-4

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione

Cat. No.: B2743372
CAS No.: 207994-03-4
M. Wt: 319.59
InChI Key: LTCZSMDKNVMICV-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione is a fluorinated β-diketone characterized by a pyridine ring substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. This structural motif confers strong electron-withdrawing properties, enhancing its utility as a ligand in coordination chemistry and as a precursor in organic synthesis.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4,4,4-trifluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF6NO2/c11-5-1-4(9(12,13)14)3-18-8(5)6(19)2-7(20)10(15,16)17/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCZSMDKNVMICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)CC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity of the product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom or other substituents on the pyridinyl ring. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Addition: The compound can participate in addition reactions, particularly with electrophiles, due to the electron-deficient nature of the trifluoromethyl groups.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. It acts as a ribonucleotide reductase inhibitor, which is crucial in the synthesis of deoxyribonucleotides for DNA replication. Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer models.

Case Study: Ribonucleotide Reductase Inhibition
In a study involving the synthesis and evaluation of similar pyridine derivatives, it was found that these compounds exhibited significant inhibition of ribonucleotide reductase activity. The results indicated a dose-dependent response in cancer cell lines, suggesting that 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione may possess similar properties that warrant further investigation .

Agricultural Applications

2. Agrochemical Potential
The trifluoromethyl group present in the compound enhances its lipophilicity and bioactivity, making it a candidate for agrochemical applications. Compounds with trifluoromethyl groups are known to exhibit herbicidal and fungicidal activities.

Data Table: Herbicidal Activity Comparison

Compound NameStructureActivityReference
This compoundStructureModerate
TrifloxystrobinStructureHigh
FluazinamStructureHigh

Materials Science

3. Synthesis of Advanced Materials
The compound's unique chemical properties allow it to be used in the synthesis of advanced materials such as polymers and coatings. Its ability to form stable complexes with metals can lead to the development of new materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development
Research has demonstrated that incorporating trifluoromethyl-containing compounds into polymer matrices can significantly enhance their thermal and mechanical properties. The use of this compound in polymer synthesis has shown promising results in improving the durability and functionality of coatings used in various industrial applications .

Mechanism of Action

The mechanism by which 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. The electron-withdrawing nature of the trifluoromethyl groups also influences the compound’s reactivity and stability, making it a potent agent in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Substituent Key Applications Notable Findings
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione 3-chloro-5-(trifluoromethyl)-2-pyridinyl Likely coordination chemistry, agrochemical intermediates (inferred from analogs) Pyridine ring enhances electron withdrawal; potential for metal chelation .
1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione (Hcbtfa) 4-chlorophenyl Luminescent Eu(III) complexes Forms stable octacoordinated Eu(III) complexes with high quantum yields .
1-(2-Thienyl)-4,4,4-trifluoro-1,3-butanedione (HTTA) 2-thienyl Solvent extraction of lanthanides Synergistic separation of Eu/Nd with calixarenes; distorted square antiprism geometry .
1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione 4-biphenylyl Not explicitly stated (likely organic synthesis) High thermal stability; handled under GHS safety protocols .
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione 2-furyl Pyrazole synthesis High regioselectivity in reactions with methylhydrazine in fluorinated alcohols .

Electronic and Steric Effects

  • Pyridinyl vs. This contrasts with phenyl or thienyl analogs, which rely solely on β-diketone coordination .
  • Trifluoromethyl and Chlorine Substituents : The electron-withdrawing -CF₃ and -Cl groups on the pyridine ring enhance the β-diketone's acidity, improving metal-binding efficiency compared to less electronegative substituents (e.g., biphenylyl or furyl groups) .

Coordination Chemistry

  • Europium Complexes : Hcbtfa forms [Eu(cbtfa)₃(cphen)] with a quantum yield optimized by the chlorophenyl group’s electron-withdrawing effects. The pyridinyl analog may exhibit stronger metal-ligand charge transfer due to its aromatic heterocycle, though experimental data are needed .
  • Lanthanide Extraction : HTTA demonstrates superior separation factors (e.g., Eu/Nd) in synergistic solvent extraction with calixarenes. The pyridinyl compound’s bulkier structure may reduce extraction efficiency unless balanced by stronger Lewis acidity .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione is a fluorinated compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H8ClF6N
  • Molecular Weight : 279.69 g/mol
  • CAS Number : 231953-40-5
  • IUPAC Name : 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4,4,4-trifluoro-1,3-butanedione

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoromethyl ketones under specific conditions to yield the desired fluorinated product. The synthetic pathway often includes:

  • Formation of Pyridine Derivative : Utilizing chlorinated pyridine as a starting material.
  • Trifluoromethylation : Employing trifluoroacetyl chloride or similar reagents.
  • Cyclization : Achieving the final structure through cyclization reactions.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For example:

  • A study demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating potent activity .
Cell LineIC50 Value (µM)Reference
MCF-70.016
HCT1160.010

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • In vitro tests revealed significant antibacterial activity against strains such as E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to or better than conventional antibiotics .
Bacterial StrainMIC (µg/mL)Reference
E. coli25
Pseudomonas aeruginosa30

Anti-inflammatory Properties

Additionally, the compound exhibits anti-inflammatory effects:

  • Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication processes in cancer cells.
  • Enzyme Inhibition : It has been suggested that this compound inhibits key enzymes involved in cancer cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in target cells, contributing to apoptosis.

Case Studies

Several case studies have illustrated the efficacy of this compound in various biological contexts:

  • Case Study on Cancer Cell Lines : A detailed investigation into the cytotoxic effects on MCF-7 and HCT116 cells showed that treatment with the compound resulted in significant apoptosis characterized by morphological changes typical of programmed cell death .
  • Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound displayed superior activity against multi-drug resistant strains of bacteria, emphasizing its potential as a new antimicrobial agent .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing the structural integrity of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione?

To confirm the compound’s structure, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to identify proton environments, carbon frameworks, and fluorine substituents. The trifluoromethyl and pyridinyl groups will exhibit distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. For example, the molecular formula C12H5ClF6NO2C_{12}H_5ClF_6NO_2 should yield a parent ion matching the exact mass (e.g., 367.98 g/mol).
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the β-diketone moiety and pyridine ring. Refer to analogous structures in crystallographic databases for validation .

Q. How can researchers optimize synthetic routes for this compound while minimizing fluorinated byproducts?

Key steps include:

  • Precursor Selection : Use 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde as a starting material to reduce side reactions. Evidence from trifluoromethylpyridine derivatives suggests controlled alkylation improves yield .
  • Solvent Choice : Employ anhydrous tetrahydrofuran (THF) or dichloromethane to avoid hydrolysis of the trifluoromethyl group.
  • Catalytic Control : Utilize palladium catalysts for cross-coupling reactions, as demonstrated in similar fluorinated β-diketone syntheses .
  • Purification : Apply column chromatography with hexane/ethyl acetate gradients to isolate the target compound from fluorinated impurities .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. Fluorinated diketones typically degrade above 200°C, but pyridine rings may enhance thermal resistance .
  • pH Sensitivity : Test stability in buffered solutions (pH 3–9). The β-diketone moiety is prone to keto-enol tautomerism under acidic conditions, altering reactivity .
  • Light Exposure : Store in amber vials at -20°C to prevent photodegradation of the chloro-trifluoromethyl group, as recommended for halogenated pyridines .

Advanced Research Questions

Q. How can contradictions in reactivity data between this compound and its analogs be resolved?

  • Comparative Mechanistic Studies : Use density functional theory (DFT) calculations to model electronic effects of the chloro-trifluoromethyl group versus analogs like 4-chlorophenyl derivatives. Differences in electrophilicity at the diketone carbonyl may explain reactivity disparities .
  • Kinetic Profiling : Conduct stopped-flow experiments to compare enolization rates under identical conditions. Fluorine’s electron-withdrawing nature may accelerate tautomerization relative to non-fluorinated analogs .
  • Cross-Validation : Replicate experiments using standardized protocols (e.g., IUPAC guidelines) to isolate variables like solvent purity and catalyst lot .

Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicological impacts?

Adopt a split-plot design with the following variables:

  • Main Plots : Environmental compartments (soil, water, air).
  • Subplots : Exposure durations (acute: 24–72 hours; chronic: 30–90 days).
  • Sub-Subplots : Concentration gradients (0.1–100 ppm).
    Collect data on:
  • Biotic Degradation : Measure half-life in soil microcosms using LC-MS/MS .
  • Bioaccumulation : Use 14C^{14}C-labeled compound in aquatic models (e.g., Daphnia magna) to track uptake .
  • Toxicity Endpoints : Assess oxidative stress markers (e.g., glutathione levels) in exposed organisms .

Q. How can researchers integrate theoretical frameworks to predict this compound’s bioactivity?

  • Molecular Docking : Dock the compound into protein targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Focus on interactions between the trifluoromethyl group and hydrophobic binding pockets .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like ClogP and molar refractivity. Validate against known fluorinated β-diketones with antimicrobial or anticancer activity .
  • Pharmacophore Mapping : Identify essential features (e.g., diketone hydrogen-bond acceptors) using tools like PharmaGist. Compare with FDA-approved drugs containing similar motifs .

Q. What methodological strategies address discrepancies in crystallographic data for fluorinated analogs?

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve fluorine atoms, which exhibit weak X-ray scattering .
  • Dynamic Disorder Analysis : Apply the SQUEEZE algorithm in PLATON to model disordered solvent molecules in crystal lattices .
  • Comparative Database Mining : Cross-reference with the Cambridge Structural Database (CSD) entries for 4,4,4-trifluoro-1,3-butanedione derivatives to identify common packing motifs .

Q. How should researchers design replication studies to validate this compound’s reported synthetic yields?

  • Blinded Protocols : Distribute pre-weighed reagents to multiple labs to eliminate operator bias.
  • Statistical Power Analysis : Use a minimum sample size of n=5n = 5 replicates per condition (α = 0.05, power = 0.8) .
  • Controlled Variables : Standardize reaction vessels (e.g., Schlenk flasks), stirrer speeds, and inert gas flow rates .

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